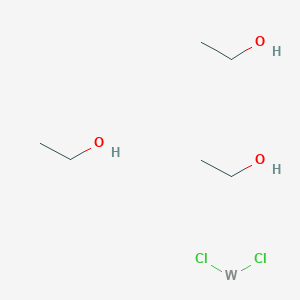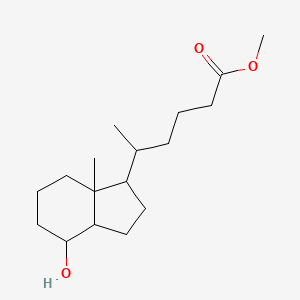
(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is a complex organic compound with a unique structure that includes multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester typically involves multiple steps, including the formation of the indene core, introduction of the hydroxy and methyl ester groups, and the establishment of the correct stereochemistry at each chiral center. Common reagents used in these synthetic routes include organometallic reagents, protecting groups, and chiral catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral indene derivatives and related structures with hydroxy and ester functional groups. Examples include:
- (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-carboxylic Acid
- (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-butyric Acid
Uniqueness
(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 5-(4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-15,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASUARKSBQLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12290030.png)
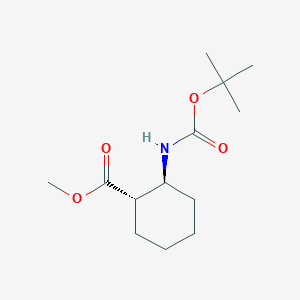
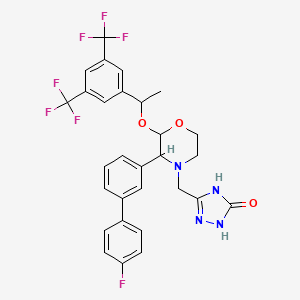
![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
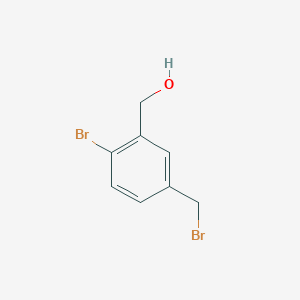
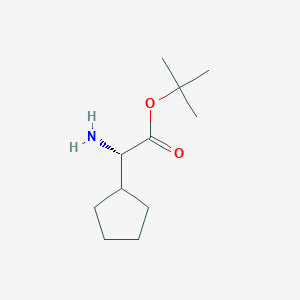
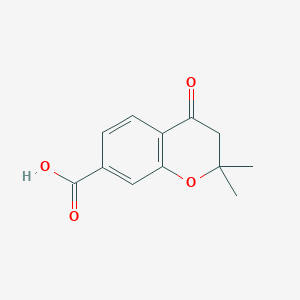

![Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B12290077.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)

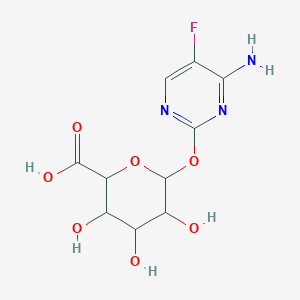
![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)
